3Z,6Z,9Z-Octadecatriene 3Z,6Z,9Z-Octadecatriene 3Z,6Z,9Z-Octadecatriene is an alkatriene.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16238227
InChI: InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17-
SMILES:
Molecular Formula: C18H32
Molecular Weight: 248.4 g/mol

3Z,6Z,9Z-Octadecatriene

CAS No.:

Cat. No.: VC16238227

Molecular Formula: C18H32

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

3Z,6Z,9Z-Octadecatriene -

Specification

Molecular Formula C18H32
Molecular Weight 248.4 g/mol
IUPAC Name (3Z,6Z,9Z)-octadeca-3,6,9-triene
Standard InChI InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17-
Standard InChI Key WTEJQXMWOMOBHJ-SVNQLWEDSA-N
Isomeric SMILES CCCCCCCC/C=C\C/C=C\C/C=C\CC
Canonical SMILES CCCCCCCCC=CCC=CCC=CCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3Z,6Z,9Z-Octadecatriene is an alkatriene with the systematic IUPAC name (3Z,6Z,9Z)-octadeca-3,6,9-triene. Its structure features three cis-configured double bonds (Z stereochemistry), creating a rigid, bent conformation that influences its reactivity and intermolecular interactions . The SMILES notation CCCCCCCC/C=C\C/C=C\C/C=C\CC explicitly defines the positions and stereochemistry of the double bonds .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₃₂PubChem
Molecular Weight248.4 g/molPubChem
XLogP37.7PubChem
Rotatable Bond Count12PubChem
Topological Polar SA0 ŲPubChem

Spectroscopic Identification

The compound’s 13C NMR spectrum, available through PubChem, reveals distinct shifts corresponding to the three double bonds (δ 127–132 ppm) and methylene groups (δ 22–34 ppm) . Mass spectrometry data confirm a molecular ion peak at m/z 248.2504 (exact mass), consistent with its molecular formula .

Synthesis and Production Methods

Wittig Reaction-Based Synthesis

Although no direct synthesis protocols for 3Z,6Z,9Z-Octadecatriene are documented, analogous trienes like 6Z,9Z,12Z-Octadecatriene have been synthesized using double Wittig reactions. For example, Yamakawa et al. (2009) synthesized 6Z,9Z,12Z-Octadecatriene by reacting hexanal with a ylide derived from (Z)-1,6-diiodo-3-hexene . Adapting this method, 3Z,6Z,9Z-Octadecatriene could theoretically be synthesized via sequential Wittig reactions using appropriate aldehydes and iodinated intermediates.

Stereochemical Control

Achieving the cis-configuration at all three double bonds requires careful selection of reaction conditions. The use of low-temperature reactions and Z-selective catalysts (e.g., Lindlar catalyst) may prevent isomerization to the thermodynamically favored trans forms .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s high XLogP3 value (7.7) indicates strong hydrophobicity, favoring partitioning into lipid membranes or nonpolar solvents . Its low polar surface area (0 Ų) further underscores its nonpolar nature, which aligns with its classification as a hydrocarbon.

Table 2: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Heavy Atom Count18
Complexity220

Reactivity Profile

The conjugated triene system is susceptible to electrophilic addition (e.g., hydrogenation, halogenation) and oxidation. Autoxidation at the allylic positions may generate hydroperoxides, a common degradation pathway for polyunsaturated hydrocarbons .

Analytical and Spectroscopic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 3Z,6Z,9Z-Octadecatriene would likely yield a characteristic fragmentation pattern, with peaks corresponding to allylic cleavage (e.g., m/z 81, 95) and sequential loss of methylene groups .

Nuclear Magnetic Resonance (NMR)

¹H NMR would show distinctive vinyl proton signals at δ 5.3–5.5 ppm (multiplet, 6H) and methylene protons at δ 1.2–2.1 ppm .

Future Research Directions

  • Pheromone Activity Screening: Test 3Z,6Z,9Z-Octadecatriene in electrophysiological assays (e.g., electroantennography) to assess its potential as an insect semiochemical.

  • Material Science Applications: Investigate its utility as a monomer in conjugated polymer synthesis.

  • Stereoselective Synthesis: Develop Z-selective catalytic systems to improve synthetic efficiency.

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